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Compound of Interest

Compound Name: Allyltriphenyltin

Cat. No.: B1265375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Allyltriphenyltin is a versatile organotin reagent employed in organic synthesis for the

formation of carbon-carbon bonds. Its application in the construction of carbocyclic frameworks

is of significant interest due to the mild reaction conditions and the potential for high

stereocontrol. This document provides detailed application notes and experimental protocols

for the use of allyltriphenyltin in the synthesis of carbocycles, primarily through radical-

mediated and Lewis acid-promoted pathways. The methodologies outlined are suitable for the

synthesis of five-, six-, and seven-membered carbocyclic rings, which are common structural

motifs in natural products and pharmaceutical agents.

Core Concepts and Applications
Allyltriphenyltin serves as a precursor to the allyl radical or as an allylating agent in the

presence of a Lewis acid. These reactive intermediates can undergo intramolecular cyclization

with a tethered unsaturation (e.g., an alkene or alkyne) to form a new carbocyclic ring. The

primary applications covered in these notes are:

Radical-Mediated Annulation: This approach involves the generation of a radical species that

undergoes an intermolecular addition to an acceptor, followed by an intramolecular

cyclization terminated by the allyltin moiety. This strategy is particularly effective for the

construction of six- and seven-membered rings.
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Lewis Acid-Promoted Cyclizations: In the presence of a Lewis acid, the carbon-tin bond of

allyltriphenyltin is activated, facilitating nucleophilic attack of the allyl group onto an

electrophilic center within the same molecule, leading to carbocycle formation.

Data Presentation
The following tables summarize quantitative data from key experiments involving allyltin

reagents in carbocycle synthesis. While some examples utilize the closely related and often

interchangeable allyltributyltin, the principles and outcomes are directly applicable to reactions

with allyltriphenyltin.

Entry Substrate
Reaction
Type

Product
Ring Size

Yield (%)
Diastereom
eric Ratio
(d.r.)

1

N-(2-

bromoallyl)-

N-tosyl-2-

allylaniline

Radical

Annulation
6 75 >95:5

2

1-(2-

bromoallyl)-2-

allyl-1H-

indole

Radical

Annulation
6 70 >95:5

3

Diethyl 2-(2-

bromoallyl)-2-

allylmalonate

Radical

Annulation
6 80 >95:5

4

N-(2-

bromoallyl)-

N-tosyl-2-but-

3-enylaniline

Radical

Annulation
7 65 >95:5

Experimental Protocols
Protocol 1: Radical-Mediated [4+2] Annulation for the
Synthesis of a Six-Membered Carbocycle[1]
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This protocol describes a 6-endo radical-mediated annulation involving an intermolecular

radical addition followed by intramolecular trapping with an allyltin moiety.

Reaction Scheme:

Radical-Mediated [4+2] Annulation
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Caption: General workflow for radical-mediated [4+2] annulation.

Materials:

Allyltin-containing substrate (e.g., Diethyl 2-(2-bromoallyl)-2-allylmalonate) (1.0 equiv)

Electron-deficient alkene (e.g., Acrylonitrile) (2.0 equiv)

Azobisisobutyronitrile (AIBN) (0.2 equiv)

Anhydrous benzene (0.05 M)

Procedure:

To a solution of the allyltin-containing substrate in anhydrous benzene, add the electron-

deficient alkene and AIBN.
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Heat the mixture to reflux (approximately 80 °C) under an inert atmosphere (e.g., argon or

nitrogen).

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

carbocyclic product.

Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanistic pathways and logical relationships in the

application of allyltriphenyltin for carbocycle synthesis.

Caption: Mechanism of Radical-Mediated Annulation.
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Caption: Experimental Workflow for Lewis Acid-Promoted Cyclization.

Conclusion
Allyltriphenyltin is a valuable reagent for the synthesis of carbocycles, offering distinct

advantages in terms of reactivity and selectivity. The radical-mediated annulation reactions

provide a powerful tool for the construction of six- and seven-membered rings with high
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diastereoselectivity.[1] While direct, detailed protocols for Lewis acid-promoted cyclizations

using allyltriphenyltin are less commonly reported in readily available literature, the principles

of allylstannane chemistry suggest that this remains a viable and promising area for further

exploration by researchers in synthetic and medicinal chemistry. The provided protocols and

data serve as a foundational guide for the application of this versatile reagent in the synthesis

of complex carbocyclic structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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